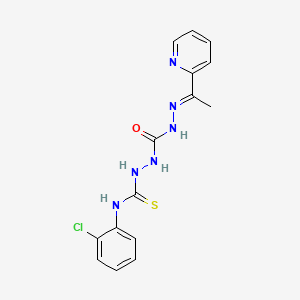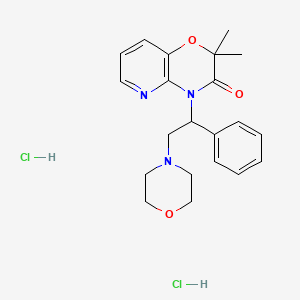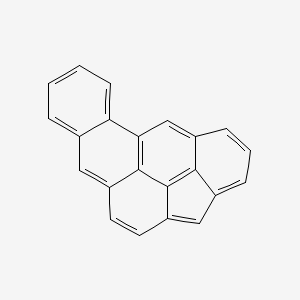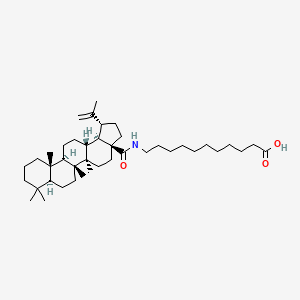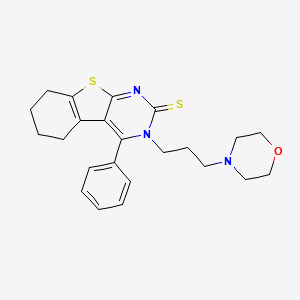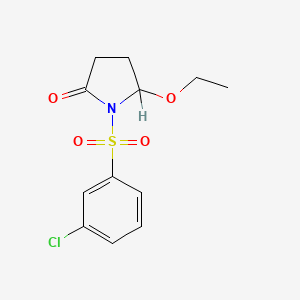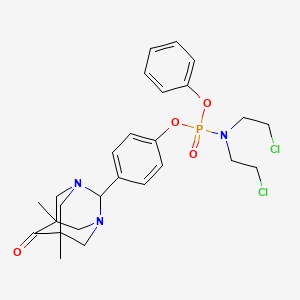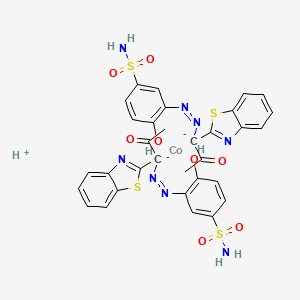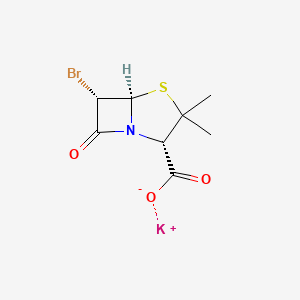
Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thia-azabicyclo heptane ring system, and the presence of a bromine atom, which contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.
化学反応の分析
Types of Reactions
Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Sodium (2S-(2alpha,5alpha,6beta))-6-[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Disodium (2S-(2alpha,5alpha,6beta))-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Uniqueness
Potassium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is unique due to its specific structural features, including the presence of a bromine atom and the particular configuration of its bicyclic ring system
特性
CAS番号 |
74772-27-3 |
|---|---|
分子式 |
C8H9BrKNO3S |
分子量 |
318.23 g/mol |
IUPAC名 |
potassium;(2S,5R,6S)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO3S.K/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4-,6+;/m0./s1 |
InChIキー |
CQZNGLCKZMVILO-UJAXKTOCSA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)Br)C(=O)[O-])C.[K+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
